(Dichloro-

Description

Evolution of Research on Dichlorinated Molecular Systems

The study of chlorinated organic compounds has a long history, with early research focusing on their synthesis and fundamental properties. The introduction of two chlorine atoms into a molecule often leads to distinct changes compared to monochlorinated or parent compounds. Over time, research evolved from basic synthesis and characterization to exploring the specific effects of dichlorination on molecular structure, reactivity, and potential applications. Early studies likely involved simple aliphatic and aromatic systems. For instance, research has investigated the surface chemistry of monochlorinated and dichlorinated benzenes on silicon surfaces to understand their adsorption and thermal behavior, revealing differences based on the number and position of chlorine atoms acs.org. The development of more sophisticated analytical techniques and synthetic methodologies has enabled the study of increasingly complex dichlorinated molecules and their transformations. The chemical synthesis community initially overlooked highly chlorinated compounds like chlorosulfolipids, fearing instability, but recent research has demonstrated that many polychlorinated intermediates are more stable than previously thought, leading to renewed synthetic efforts escholarship.org.

Scope and Significance of Dichloro Compounds in Contemporary Chemistry

Dichloro compounds hold considerable significance in contemporary chemical research, serving as versatile building blocks, intermediates, and target molecules with a wide range of potential applications. Their importance spans various fields, including organic synthesis, materials science, and medicinal chemistry. For example, dichlorinated compounds can act as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals ontosight.ai. The α,α-dihalocarbonyl moiety, a structure containing two halogen atoms and a carbonyl group, is recognized as a privileged scaffold in medicinal chemistry due to its stability and lipophilicity, and α,α-dichlorocarbonyl compounds continue to attract attention from synthetic and medicinal chemists researchgate.net.

In materials science, dichlorinated compounds are explored for their unique properties. For instance, certain dichlorinated heterocyclic systems have been investigated for their potential as new materials, including discotic liquid crystals sciforum.net. The synthesis of conjugated polymers, important in optoelectronics, has seen research into using dichloroarene derivatives as monomers, although this has been less explored than dibromo- or diiodoarenes due to challenges in efficiency rsc.org.

Furthermore, research into the biological activity of dichlorinated compounds is ongoing. Platinum-based coordination compounds, such as cis-dichloro(dimethylsulfoxide)(pyridine)platinum, are of interest in inorganic chemistry, biochemistry, and medicine due to their potential biological activity, including anticancer properties, building upon the success of cisplatin (B142131) ontosight.ai.

Classification and Structural Diversity of Dichloro Compounds within Academic Disciplines

Dichloro compounds exhibit significant structural diversity, arising from the nature of the molecular framework to which the two chlorine atoms are attached and the relative positions of these atoms. This diversity necessitates classification based on the core structure. Broadly, dichlorinated organic compounds can be classified based on the presence of acyclic or cyclic chains aakash.ac.inunacademy.com.

Within these broad categories, further classification can be made based on the specific functional groups and the type of ring system present.

Dichloroalkanes: These are acyclic or cyclic aliphatic hydrocarbons containing two chlorine atoms. Research includes studies on their conformational analysis tandfonline.com, reductive dechlorination oup.com, and synthesis rsc.org. For example, the direct reaction of silicon with α,ω-dichloroalkanes like 1,4-dichlorobutane (B89584) has been investigated for the formation of dichlorosilacyclopentane researchgate.net.

Dichloroarenes: These compounds feature a benzene (B151609) ring or other aromatic system with two chlorine atoms attached. Research on dichloroarenes includes their use as monomers in polymerization rsc.org, studies on their surface chemistry acs.org, and investigations into site-selective reactions cam.ac.uknih.gov. Different isomers of dichlorobenzoic acid and dichlorobenzonitrile have been studied for their thermodynamic properties mdpi.com.

Dichlorinated Heterocycles: These compounds contain two chlorine atoms on a ring structure that includes at least one atom other than carbon (e.g., N, O, S). Research in this area includes the synthesis of sulfur-containing heterocycles using reagents like disulfur (B1233692) dichloride sciforum.netresearchgate.nettandfonline.com. Nitrogen-containing heterocycles with potential antiviral activity have also been explored mdpi.com. Dichlorinated imidazolylidene gold(I) complexes are being investigated as precursors in focused electron beam-induced deposition frontiersin.org.

The position of the two chlorine atoms (e.g., geminal, vicinal, or at different positions on a ring) also contributes significantly to the structural diversity and influences the compound's reactivity and properties. Research explores methods for achieving selective dichlorination or manipulating existing dichloro functionalities researchgate.netacs.orgresearchgate.netresearchgate.net.

The academic study of dichloro compounds involves various techniques, including synthesis, spectroscopy (e.g., NMR, XPS), diffraction methods (e.g., XRD), computational chemistry (e.g., DFT), and various analytical methods to understand their structure, properties, and reactivity acs.orgtandfonline.comfrontiersin.orgrsc.org.

Properties

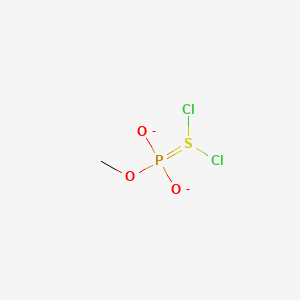

Molecular Formula |

CH3Cl2O3PS-2 |

|---|---|

Molecular Weight |

196.98 g/mol |

IUPAC Name |

(dichloro-λ4-sulfanylidene)-methoxy-dioxido-λ5-phosphane |

InChI |

InChI=1S/CH3Cl2O3PS/c1-6-7(4,5)8(2)3/h1H3/q-2 |

InChI Key |

UMEIDSQBORWGLH-UHFFFAOYSA-N |

Canonical SMILES |

COP(=S(Cl)Cl)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Dichlorinated Organic and Inorganic Species

Strategies for Geminal Dichloro Compound Synthesis

Geminal dichlorides, featuring two chlorine atoms bonded to the same carbon atom, are valuable intermediates, particularly in the synthesis of alkynes and other fine chemicals. google.com Several methods exist for their preparation, often involving the reaction of carbonyl compounds (aldehydes or ketones) with chlorinating agents.

A common approach involves treating aldehydes or ketones with phosphorus pentachloride (PCl₅). google.comjove.comtandfonline.com This reaction typically converts the carbonyl oxygen into two chlorine atoms on the same carbon. For instance, the reaction of acetone (B3395972) with PCl₅ yields 2,2-dichloropropane. jove.com While effective for aldehydes, the yields for ketones can sometimes be low, and alkenyl chloride byproducts may form. google.com

Other chlorinating reagents utilized for geminal dichlorides include tungsten hexachloride (WCl₆) and boron trichloride (B1173362) (BCl₃). google.comtandfonline.com The reaction of non-enolizable aldehydes and ketones with phosgene (B1210022) (COCl₂) or thionyl chloride (SOCl₂) in the presence of catalysts such as organic tri- and/or pentavalent phosphorus compounds or N,N-dialkyl carboxamides has also been reported to yield geminal dichlorides in high yields. google.com N,N-dimethylformamide or N,N-dimethylacetamide are examples of effective N,N-dialkyl-substituted carboxamides used as catalysts. google.com

Another strategy involves the conversion of hydrazones, synthesized from aldehydes or ketones and hydrazine (B178648) hydrate, into geminal dihalides using reagents like chlorine/cuprous bromide and lithium tert-butoxide. google.com A modification of this procedure involves treating aldehyde- and ketone-derived N-tert-butyldimethylsilylhydrazones with CuCl₂ and a catalytic amount of Sc(OTf)₃. tandfonline.com

More recent methods for synthesizing geminal dichlorides from aldehydes and ketones under milder or more convenient conditions have been developed. These include the use of a mixture of chlorodiphenylphosphine (B86185) (ClPPh₂) and N-chlorosuccinimide (NCS) in dichloromethane (B109758) at room temperature under neutral conditions. tandfonline.com Phthaloyl chloride with N-formylpyrrolidine as a Lewis base catalyst also enables the transformation of aldehydes into geminal dichlorides under mild conditions with high functional group compatibility. organic-chemistry.org

Approaches to Vicinal and Positional Dichloro Isomers

Vicinal dichlorides, characterized by chlorine atoms on adjacent carbon atoms, are frequently synthesized through the addition of chlorine to alkenes. jove.comdoubtnut.comlibretexts.org This electrophilic addition reaction typically occurs readily in inert solvents like dichloromethane. jove.comlibretexts.org For example, the chlorination of 1-propene yields 1,2-dichloropropane (B32752). jove.com This method is a straightforward way to introduce vicinal chlorine atoms across a double bond.

Another route to vicinal dihalides involves the reaction of epoxides. Methodologies include the conversion of unactivated terminal aliphatic epoxides to alkyl vicinal dichlorides using triphosgene-pyridine activation. organic-chemistry.org Catalytic Appel reactions using P(III)/P(V) redox cycling or stereospecific triphenylphosphine (B44618) oxide-catalyzed reactions with oxalyl chloride have also been reported for the dichlorination of epoxides. organic-chemistry.org Mild conditions using Ph₃P/I⁻ and 1,2-dichloroethane (B1671644) as the solvent and halogen source can also provide 1,2-dihalides from epoxides. organic-chemistry.org Metal-free and molecular halogen reagent-free dihomohalogenation of alkenes using Selectfluor as an oxidant and tetrabutylammonium (B224687) chloride as a halogen source is another approach. organic-chemistry.org Electrochemical methods, such as Mn-catalyzed electrochemical dichlorination of alkenes with MgCl₂ as the chlorine source, offer a sustainable and efficient access to vicinally dichlorinated compounds, even with oxidatively labile functional groups present. organic-chemistry.org

Vicinal dihalides can also be prepared from vicinal glycols by reaction with PCl₅ or HCl. doubtnut.com

Positional dichloro isomers, where the chlorine atoms are not necessarily geminal or vicinal but are located at other defined positions on the molecule, require specific synthetic strategies depending on the desired isomer. These often involve directed halogenation, substitution reactions on pre-functionalized substrates, or cyclization reactions where the chlorine atoms are introduced at specific steps. The synthesis of such isomers is highly dependent on the target molecule's structure and requires careful control of reaction conditions and regioselectivity.

Vicinal dihalides serve as precursors for alkynes through double dehydrohalogenation reactions, typically employing a strong base like sodium amide in liquid ammonia. jove.comlibretexts.orgunacademy.com Geminal dihalides can also undergo double dehydrohalogenation to yield alkynes. jove.comlibretexts.org

Synthesis of Dichlorinated Aromatic and Heterocyclic Systems

The introduction of two chlorine atoms onto aromatic and heterocyclic rings requires specific methodologies to control the position of halogenation and maintain the integrity of the ring system.

Preparation of Dichlorinated Naphthoquinones and Derivatives

Dichlorinated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, are important precursors and intermediates. One method to obtain dichlorinated naphthoquinone derivatives involves the Friedel-Crafts cycloaddition between a hydroquinone (B1673460) and dichloromaleic anhydride. nih.govmdpi.com For instance, the synthesis of 2,3-dichloronaphthazarine derivatives can be achieved through this route. nih.govmdpi.com

Substitution reactions on pre-existing naphthoquinone systems can also lead to dichlorinated products. For example, 2,3-dichloro-1,4-naphthoquinone can undergo substitution reactions with amino acids under microwave or ultrasonic irradiation to yield chlorinated naphthoquinone-amino acid derivatives. mdpi.comresearchgate.netresearchgate.net Microwave-assisted synthesis has been shown to be an effective method for these transformations, often resulting in good yields. mdpi.comresearchgate.net

Reductive dechlorination of other halogenated naphthoquinones followed by oxidation can also be a route to certain dichlorinated derivatives. nih.gov

Synthetic Routes to Dichlorinated Indoles

Dichlorinated indoles can be synthesized through various approaches, often involving the halogenation of the indole (B1671886) core or the construction of the indole ring from pre-dichlorinated precursors.

One method for preparing 2,3-dichloroindole involves the chlorination of indole or 3-chloroindole with sulfuryl chloride (SO₂Cl₂). clockss.org This reagent can afford good yields and clean reactions in these cases. clockss.org

An efficient three-step process for the preparation of 4,5-dichloroindole (B179347) has been developed, starting from commercially available 2,3-dichlorobenzaldehyde. acs.orgacs.orgfigshare.com This process involves nitration of 2,3-dichlorobenzaldehyde, followed by a Henry reaction and subsequent reductive cyclization of the resulting o,β-dinitrostyrene intermediate using iron powder in methanol (B129727) and acetic acid, via a Nenitzescu reaction. acs.orgacs.org

Another approach involves sequentially adding indole-3-mercurials to dichlorinated quinones using palladium catalysis, which can be used in the assembly of bis(indol-3-yl)benzoquinones. acs.org

Synthesis of Dichlorinated Polycyclic Aromatic Hydrocarbons

The synthesis of dichlorinated polycyclic aromatic hydrocarbons (PAHs) often involves electrophilic halogenation of the PAH core or cyclization reactions of pre-halogenated precursors. Direct chlorination of PAHs can lead to complex mixtures of isomers, requiring careful control of reaction conditions, including the choice of chlorinating agent, solvent, and temperature, to favor the formation of desired dichlorinated products.

Specific synthetic routes to dichlorinated PAHs are highly varied depending on the target structure and may involve multi-step sequences utilizing reactions such as Diels-Alder cycloadditions, Friedel-Crafts reactions, and subsequent halogenation or functional group transformations. Detailed research findings in this area often focus on optimizing conditions for regioselective dichlorination and developing efficient routes to specific dichlorinated PAH isomers.

Preparation of Dichloro-substituted Alkenes and Allenes

Dichloro-substituted alkenes and allenes are versatile building blocks in organic synthesis.

1,1-Dichloro-1-alkenes can be prepared from aldehydes using various reagents, including triphenylphosphine (PPh₃) with CHCl₃ or CCl₄, or the phosphonate (B1237965) reagent LiCCl₂-P(O)(OEt)₂. beilstein-journals.orgnih.gov Alternatively, aldehydes can be converted to trichloromethyl carbinols, followed by acetylation and elimination to yield dichloroalkenes. beilstein-journals.orgnih.gov Other reported methods include the preparation of 1,1-dichloro-1-alkenes from hydrazones and from 2,2,2-trichloroethyl carbonates. beilstein-journals.orgnih.gov A novel reactivity of 1,1,1-trifluoroalkanones with AlCl₃ has been shown to yield 1,1-dichloro-1-alkenones. beilstein-journals.orgnih.gov 1,1-Dichloroalkenes can also be obtained from the reaction of dichloromethyl 2-pyridyl sulfone with aromatic aldehydes using t-BuOK as a base. sioc-journal.cn Conversion of aryl alkyl ketones to dichloroalkenes can be achieved through catalytic olefination reactions. orgsyn.orgresearchgate.net

(Z)-1,2-Dichloroalkenes, which are thermodynamically less favored than their (E)-isomers, require stereospecific synthetic methods. One approach utilizes mucochloric acid as a starting material, which upon treatment with sodium hydroxide (B78521), yields 2,3-(Z)-dichloropropenoic acid. cdnsciencepub.comcdnsciencepub.com This compound can then be transformed into other (Z)-1,2-dichloroalkene derivatives. cdnsciencepub.comcdnsciencepub.com A more versatile approach involves the chloroboration of terminal alkynes with boron trichloride, followed by hydrolysis to the corresponding chlorovinylboronic acid. cdnsciencepub.comcdnsciencepub.com Treatment with potassium hydrogen difluoride and subsequent chlorodeboronation using tetrabutylammonium trichloride provides (Z)-1,2-dichloroalkenes stereospecifically. cdnsciencepub.comcdnsciencepub.com

Dichloro-substituted allenes can be synthesized through various methods. One route involves the reaction of 1,1-dichloroalk-1-enes with Cp₂Ti[P(OEt)₃]₂ to produce organotitanium species, which then react with aldehydes and ketones to afford allenes. organic-chemistry.org Copper-catalyzed propargylic substitution of prochiral dichloro substrates using Grignard reagents has been developed for the enantioselective synthesis of trisubstituted chloroallenes, which can be further transformed into trisubstituted allenes. unige.chnih.gov The Doering-LaFlamme allene (B1206475) synthesis converts alkenes to allenes via initial reaction with dichlorocarbene (B158193). wikipedia.org

Dichlorocarbene (CCl₂), a highly reactive intermediate, is commonly generated from the reaction of chloroform (B151607) with a strong base like potassium tert-butoxide or aqueous sodium hydroxide, often with a phase transfer catalyst. wikipedia.org Other precursors include ethyl trichloroacetate (B1195264) and phenyl(trichloromethyl)mercury. wikipedia.org Dichlorocarbene can react with alkenes to form geminal dichlorocyclopropanes, which can be further transformed into allenes. wikipedia.org

Synthesis of Dichloro-Metal Coordination Complexes

The synthesis of dichloro-metal coordination complexes involves the coordination of ligands containing or facilitating the presence of two chloride ions to a metal center. This area of chemistry is significant due to the diverse applications of metal complexes in catalysis, materials science, and potentially in medicinal chemistry tsijournals.comtsijournals.com. The formation of these complexes is influenced by the choice of metal ion, the nature of the ligands, and the reaction conditions employed tsijournals.com.

Transition metals, particularly those in the d-block with incompletely filled d shells, are commonly used to form coordination complexes, including those with dichloro ligands tsijournals.comtsijournals.com. The synthesis typically involves reacting a metal salt, often a metal halide or sulfate, with a suitable ligand in a solvent tsijournals.comtsijournals.com. The stoichiometry of the reaction plays a crucial role in determining the ligand-to-metal ratio in the resulting complex tsijournals.comtsijournals.com. For instance, reactions with a 1:2 metal-to-ligand ratio have been shown to yield complexes with ML2 composition tsijournals.comtsijournals.com.

Characterization of the synthesized dichloro-metal complexes is typically performed using various analytical techniques, including elemental analysis, IR spectroscopy, UV-Visible spectroscopy, thermal analysis, and molar conductance measurements tsijournals.comtsijournals.com. These techniques provide insights into the composition, structure, and properties of the complexes. For example, shifts in IR bands corresponding to ligand functional groups upon coordination indicate the involvement of those groups in bonding with the metal center ajchem-a.com. UV-Visible spectra can provide information about the electronic transitions within the complex and suggest the geometry around the metal ion tsijournals.comajchem-a.com. Molar conductivity measurements can help determine whether the complex is electrolytic or non-electrolytic tsijournals.comtsijournals.com.

The solubility of these complexes is often dependent on the solvent system used for synthesis and characterization. Many metal complexes with organic ligands show good solubility in organic solvents like DMF and DMSO, while being insoluble in water and other organic solvents tsijournals.comtsijournals.com.

Ligand Design and Coordination Sphere Control

The coordination sphere, which is the arrangement of ligands directly bound to the metal center (the "first coordination sphere"), and the region beyond these directly bound ligands (the "second coordination sphere"), both play significant roles in the complex's behavior acs.orgresearchgate.net. Ligand design can incorporate features that influence the second coordination sphere, such as hydrogen bonding interactions or steric bulk, which can impact catalytic activity and selectivity acs.orgresearchgate.net.

Tailoring the ligand structure allows for control over various aspects of the complex, including its electronic properties, steric environment, and the potential for intramolecular interactions researchgate.netmdpi.com. For example, utilizing conjugated organic ligands can lead to π–π stacking interactions, and perfluoroalkylation of a ligand can increase the complex's stability mdpi.com. Incorporating rigid carbon skeletons in ligands can provide the required planarity for certain complex geometries, such as square planar complexes mdpi.com.

Stereoselective Synthesis of Dichloro Metal Complexes

Stereoselective synthesis of dichloro metal complexes involves the preferential formation of one stereoisomer over others during the complexation process. This is particularly relevant when the metal center itself is a chiral element or when the ligand possesses chiral centers epfl.ch. Achieving stereocontrol in the synthesis of metal complexes can be challenging due to the versatile coordination geometries of metal centers epfl.ch.

One approach to achieving stereoselectivity is the use of chiral ligands epfl.chrsc.org. Chiral ligands can predetermine the chirality at the metal center, leading to the formation of specific stereoisomers epfl.ch. The synthesis of chiral multidentate ligands and their subsequent complexation with metal ions like cobalt(III) has been explored to isolate specific stereoisomers of dichloro cobalt(III) complexes rsc.org. For instance, a chiral quadridentate ligand has been shown to form a single dichlorocobalt(III) complex with cis-α stereochemistry, where the stereogenic atoms in the ligand have opposite relative configurations rsc.org.

Direct synthesis methods using chiral biomolecules as ligands and elemental metals have also been reported for the stereoselective synthesis of dichloro metal complexes tandfonline.com. For example, dichloro[(−)-sparteine-N,N′]copper(II) and dichloro[(−)-sparteine-N,N′]zinc(II) chiral complexes have been synthesized using (−)-sparteine and elemental copper and zinc tandfonline.com.

While significant progress has been made in applying stereoselective reactions in organic chemistry, their systematic application in coordination chemistry, especially for creating chirality at the metal center, is an ongoing area of research epfl.ch. The development of new chiral ligands and the understanding of the factors influencing stereochemical outcomes during complex formation are crucial for advancing the stereoselective synthesis of dichloro metal complexes nist.govepfl.ch.

Novel Synthetic Approaches and Catalytic Methods for Dichlorination

Novel synthetic approaches and catalytic methods are continuously being developed to achieve efficient and selective dichlorination of organic and inorganic species. These advancements aim to address limitations of traditional methods, such as the use of hazardous reagents like chlorine gas, and to improve aspects like yield, selectivity, and environmental impact acs.orgnih.gov.

Catalytic Dichlorination Reactions

Catalytic dichlorination reactions utilize a catalyst to facilitate the addition of two chlorine atoms to a substrate. This approach offers advantages over stoichiometric methods by reducing the amount of reagent needed and potentially improving selectivity nih.govillinois.edu.

One area of development is the catalytic vicinal dichlorination of alkenes, which results in the addition of chlorine atoms to adjacent carbon atoms acs.orgnih.gov. Traditionally, this was often achieved using chlorine gas, which is difficult to handle acs.org. Novel catalytic systems aim to use more convenient chlorine sources, such as chloride salts acs.org. For example, a catalytic variant of Willgerodt's reagent, generated from 4-iodotoluene, cesium chloride, and an oxidant, has been developed for the vicinal dichlorination of alkenes without using chlorine gas acs.org. This catalyst reacts with various alkenes to form vicinal dichlorides with good yields acs.org.

Another focus is on achieving stereocontrol in catalytic dichlorination. While traditional ionic addition of halogens to alkenes typically results in anti-addition, catalytic methods have been developed to achieve syn-stereospecific dichlorination nih.govillinois.edu. A catalytic system based on a redox-active main group element, such as selenium (e.g., diphenyl diselenide), in combination with a chloride source and an oxidant, has been shown to deliver syn-dichlorides from alkenes with high stereocontrol nih.govillinois.edu.

Catalytic methods have also been applied to the dichlorination of epoxides. A stereospecific triphenylphosphine oxide-catalyzed 1,2-dichlorination of epoxides has been reported, using oxalyl chloride as a stoichiometric reagent to generate the active chlorophosphonium salt organic-chemistry.orgorganic-chemistry.org. This method provides vicinal dichlorides from terminal and internal epoxides and is considered a more atom-efficient alternative to traditional Appel-type dichlorination organic-chemistry.org.

Electrochemical methods are also emerging for catalytic dichlorination. A Mn-catalyzed electrochemical dichlorination of alkenes using MgCl2 as the chlorine source offers a simple and efficient route to vicinally dichlorinated compounds, even for alkenes with oxidatively labile functional groups organic-chemistry.org.

Flow Chemistry and Green Chemistry in Dichloro Compound Synthesis

Flow chemistry and green chemistry principles are increasingly being applied to the synthesis of dichloro compounds to improve efficiency, safety, and environmental sustainability researchgate.netuc.ptd-nb.info.

Flow chemistry involves conducting chemical reactions in a continuous stream rather than in batch reactors. This approach offers advantages such as better control over reaction parameters, enhanced safety when handling hazardous or unstable intermediates, and potential for easier scale-up researchgate.netuc.ptgoogle.com. Unstable intermediates, such as dichloromethyllithium, can be generated and reacted in continuous flow reactors with short residence times, enabling straightforward synthesis of dichlorocarbinols and other products that are difficult to obtain in batch mode researchgate.net. Flow chemistry has been applied to multi-step synthesis sequences, leading to efficient production of various compounds, including intermediates for pharmaceuticals uc.ptgoogle.comacs.org.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of dichloro compound synthesis, this includes developing methods that avoid toxic reagents, minimize waste, and utilize more environmentally friendly solvents and energy sources d-nb.infouniovi.esnih.gov.

Examples of green chemistry approaches in the synthesis of chlorinated compounds include the use of microwave-assisted synthesis, which can reduce reaction times and energy consumption nih.govfrontiersin.org. Biocatalysis, utilizing enzymes like laccases, is another green approach being explored for the oxidation of halogenated alcohols to ketones uniovi.es. Furthermore, the use of more benign chlorine sources, as seen in some catalytic methods, aligns with green chemistry principles acs.org.

The integration of flow chemistry with green chemistry principles offers a powerful platform for the sustainable synthesis of dichloro compounds, enabling safer, more efficient, and environmentally conscious production routes researchgate.netd-nb.info.

Chemical Reactivity and Reaction Mechanisms of Dichloro Compounds

Nucleophilic Substitution Reactions Involving Dichloro Moieties

Nucleophilic substitution reactions are fundamental transformations where a leaving group on a carbon atom is replaced by a nucleophile. In dichloro compounds, the presence of two chlorine atoms on the same or adjacent carbon atoms significantly influences the reaction pathways and outcomes compared to monochlorinated species.

Mechanistic Studies of Halogen Displacement

Nucleophilic substitution in dichloroalkanes can proceed via different mechanisms, primarily SN1 or SN2, depending on the structure of the carbon skeleton and the reaction conditions. For alkyl halides in general, the SN2 mechanism involves a concerted backside attack by the nucleophile on the carbon bearing the leaving group, leading to inversion of stereochemistry. The rate of SN2 reactions is influenced by steric hindrance at the carbon undergoing attack; methyl halides react fastest, followed by primary, secondary, and then tertiary alkyl halides britannica.com. SN1 reactions, on the other hand, involve the formation of a carbocation intermediate through the ionization of the alkyl halide, followed by the attack of the nucleophile. This mechanism is favored for tertiary and resonance-stabilized secondary alkyl halides britannica.com.

The reactivity of dichloro compounds towards nucleophilic substitution is also influenced by the position of the two chlorine atoms. While the search results did not provide specific detailed mechanistic studies solely focused on dichloroalkanes undergoing SN1/SN2, general principles of alkyl halide reactivity apply. Geminal dichlorides (two chlorines on the same carbon) and vicinal dichlorides (chlorines on adjacent carbons) can undergo substitution. However, the presence of a second electronegative chlorine atom can influence the electron density around the carbon centers, potentially affecting the ease of nucleophile attack or carbocation formation.

Vinylic halides, where a halogen is directly attached to a carbon in a double bond, are generally unreactive towards nucleophilic substitution compared to alkyl halides. britannica.comacs.org Nucleophilic vinylic substitution (SNV) can occur, but it often requires activation by electron-withdrawing groups or proceeds through different mechanisms (SNVπ or SNVσ) depending on the nucleophile and substrate. acs.org

Regioselectivity and Stereoselectivity in Dichloro Substitution

Regioselectivity in nucleophilic substitution of dichloro compounds would determine which chlorine atom is preferentially displaced if they are not symmetrically positioned, or if substitution occurs at a specific carbon center within the molecule. Stereoselectivity, if the carbon undergoing substitution is a stereocenter, would dictate the stereochemical outcome (inversion or retention of configuration, or racemization).

While detailed studies specifically on the regioselectivity and stereoselectivity of nucleophilic substitution in various dichloro compounds were not extensively covered in the search results, the general principles of SN1 and SN2 reactions provide a framework. SN2 reactions typically proceed with inversion of configuration at the carbon center. SN1 reactions, involving a planar carbocation intermediate, usually lead to racemization if the carbocation is not constrained. The presence and position of the second chlorine atom could potentially influence these aspects by affecting steric hindrance or the stability of potential carbocation intermediates.

Elimination Reactions to Form Unsaturated Dichlorinated Species

Dichloro compounds can undergo elimination reactions, specifically dehydrohalogenation, to form unsaturated species such as dichloroalkenes or dichloroalkynes. This typically involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, resulting in the formation of a carbon-carbon double or triple bond. epa.govucsb.edu

The dehydrohalogenation of dihaloalkanes is a common method for synthesizing alkynes. vaia.comlibretexts.orglibretexts.org This process usually requires a strong base, such as sodium amide (NaNH2), and often involves two successive elimination steps. vaia.comlibretexts.org For example, a vicinal dihalide can undergo elimination to form a vinylic halide, which can then undergo a second elimination to form an alkyne. vaia.comlibretexts.org Geminal dihalides can also be converted to alkynes through similar elimination reactions with strong bases. vaia.comlibretexts.org

The rate of dehydrohalogenation can be higher when additional chloride ions are bonded to the carbon atom losing its chloride substituent. epa.gov Bromine atoms are generally more readily eliminated than chlorine atoms. epa.gov

An example of dehydrohalogenation involving a dichloro compound is the formation of chloroprene (B89495) (2-chloro-1,3-butadiene) from 3,4-dichloro-1-butene (B1205564) by treatment with aqueous alkaline solutions like sodium hydroxide (B78521) or potassium hydroxide. google.comgoogle.com This reaction can be slow, and the use of phase transfer catalysts, such as cyclic polyethers or quaternary ammonium (B1175870) compounds, can significantly increase the reaction rate and reduce unwanted byproducts. google.comgoogle.com

Cycloaddition Reactions Mediated by Dichloro Intermediates

Certain reactions involving dichloro compounds proceed through highly reactive intermediates, most notably dichlorocarbene (B158193) (:CCl2), which can participate in cycloaddition reactions.

Dichlorocarbene Chemistry and Cyclopropanation

Dichlorocarbene (:CCl2) is a neutral molecule with a divalent carbon atom possessing only six valence electrons, making it highly reactive and electrophilic. libretexts.orgwikipedia.orglumenlearning.com It is typically generated in situ as a reaction intermediate rather than being isolated. libretexts.orgwikipedia.org

A common method for generating dichlorocarbene is the reaction of chloroform (B151607) (CHCl3) with a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide, often in the presence of a phase transfer catalyst to facilitate the reaction in biphasic systems. libretexts.orgwikipedia.orglumenlearning.comwikidoc.orgcsbsju.eduopenstax.org The mechanism involves the deprotonation of chloroform to form the trichloromethanide anion (⁻:CCl3), which then spontaneously expels a chloride ion to yield dichlorocarbene. libretexts.orgwikipedia.orglumenlearning.comcsbsju.eduopenstax.orgbyjus.comnumberanalytics.com

Mechanism of Dichlorocarbene Formation from Chloroform:

CHCl3 + OH⁻ → ⁻:CCl3 + H2O ⁻:CCl3 → :CCl2 + Cl⁻

Other methods for generating dichlorocarbene include the thermal decomposition of sodium trichloroacetate (B1195264) or phenyl(trichloromethyl)mercury, and the photolysis of dichlorodiazirine. wikipedia.orgwikidoc.orgacs.orgoregonstate.edu Ultrasound irradiation of carbon tetrachloride with magnesium has also been reported as a method for generating dichlorocarbene. researchgate.netnih.gov

Dichlorocarbene readily reacts with alkenes in a [1+2] cycloaddition reaction to form geminal dichlorocyclopropanes. wikipedia.orglumenlearning.comwikidoc.orgcsbsju.edutandfonline.com This addition is stereospecific; a cis-alkene yields a cis-disubstituted cyclopropane, and a trans-alkene yields a trans-disubstituted cyclopropane. libretexts.orglumenlearning.com The reaction is believed to occur in a single step without free intermediates, involving the addition of the electrophilic carbene to the nucleophilic C=C bond. libretexts.org

Stereospecific Cyclopropanation with Dichlorocarbene:

| Alkene | Dichlorocarbene Source | Product | Stereochemistry Maintained |

| cis-2-Pentene | CHCl3 + Base | cis-Dichlorocyclopropane | Yes |

| cis-2-Butene | :CCl2 | cis-1,2-dimethyl-1,1-dichlorocyclopropane wikipedia.org | Yes |

| trans-2-Butene | :CCl2 | trans-1,2-dimethyl-1,1-dichlorocyclopropane wikipedia.orgyoutube.com | Yes |

Geminal dichlorocyclopropanes are valuable intermediates that can be further transformed, for example, by reduction to cyclopropanes or hydrolysis to cyclopropanones. wikipedia.orgwikidoc.org They can also undergo rearrangements, such as the Skattebøl rearrangement, to form allenes. wikipedia.orgwikidoc.org

Reimer-Tiemann Reaction and Dichlorocarbene Pathway

The Reimer-Tiemann reaction is a well-known organic reaction used for the ortho-formylation of phenols, converting them into ortho-hydroxybenzaldehydes (e.g., salicylaldehyde (B1680747) from phenol). byjus.comnumberanalytics.comunacademy.comallen.inwikipedia.org A key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene. byjus.comnumberanalytics.comunacademy.comallen.inwikipedia.orgquora.com

The mechanism begins with the deprotonation of chloroform by a strong base (typically aqueous sodium hydroxide), generating the trichloromethanide anion, which rapidly undergoes alpha-elimination to form dichlorocarbene. byjus.comnumberanalytics.comunacademy.comwikipedia.org Simultaneously, the phenol (B47542) is deprotonated by the base to form the more nucleophilic phenoxide ion. byjus.comunacademy.comwikipedia.org The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, primarily at the ortho position due to the delocalization of the negative charge into the aromatic ring and favorable interaction with the electron-deficient carbene. byjus.comunacademy.comallen.inwikipedia.orgquora.com This attack forms an intermediate dichloromethyl-substituted phenol. byjus.comunacademy.comwikipedia.org Subsequent basic hydrolysis of this intermediate yields the ortho-hydroxybenzaldehyde product. byjus.comwikipedia.org

Key Steps in the Reimer-Tiemann Mechanism:

Generation of dichlorocarbene from chloroform and base. byjus.comnumberanalytics.comunacademy.comwikipedia.org

Deprotonation of phenol to form phenoxide. byjus.comunacademy.comwikipedia.org

Nucleophilic attack of phenoxide on dichlorocarbene, predominantly at the ortho position. byjus.comunacademy.comallen.inwikipedia.orgquora.com

Hydrolysis of the intermediate to form the ortho-hydroxybenzaldehyde. byjus.comwikipedia.org

The selective ortho-formylation is favored by the electronic properties of the phenoxide ion and the electrophilic nature of dichlorocarbene. byjus.comallen.inwikipedia.org While the ortho product is usually major, the para isomer can also be formed, especially if the ortho positions are substituted. unacademy.com

Oxidation and Reduction Processes of Dichloro Compounds

Dichloro compounds can undergo both oxidation and reduction reactions, leading to various products depending on the specific compound and reaction conditions. These redox processes are fundamental in understanding the environmental fate of chlorinated pollutants and in developing synthetic strategies.

Oxidative Transformations involving Dichloro Species (e.g., DDQ)

Oxidative transformations involving dichloro species often utilize strong oxidizing agents. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a prominent example of a dichloro compound that acts as a versatile and potent oxidant in organic chemistry. rsc.orgorganic-chemistry.orgresearchgate.net DDQ is characterized by a high reduction potential and exists in three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (B1673460) (two-electron-reduced). rsc.org

DDQ is widely employed for the dehydrogenation of organic molecules, leading to the formation of aromatic and α,β-unsaturated carbonyl compounds. rsc.org It is also effective in the oxidation of activated methylene (B1212753) and hydroxyl groups to carbonyl compounds. rsc.org The mechanism of dehydrogenation by DDQ is often proposed to involve a hydride transfer, where a hydride is transferred to the quinone oxygen, followed by proton transfer to the phenolate (B1203915) ion. rsc.org

DDQ-mediated oxidative transformations can involve various substrates and reaction types, including the oxidation of alcohols, ethers, and the promotion of cyclization reactions. rsc.org For instance, DDQ can oxidize benzylic and allylic alcohols and ethers. rsc.org In some cases, these oxidations proceed via the formation of carbocation intermediates. rsc.org Oxidative coupling reactions catalyzed by DDQ have also been reported, involving C-O bond formation and carbocation intermediates. rsc.org

DDQ has been utilized in oxidative coupling reactions of α-carbonyl radicals, leading to the synthesis of heterocycles like 2,3-dicyanofurans and thiophenes. organic-chemistry.orgresearchgate.net Mechanistic studies suggest the involvement of a radical process and potentially water-promoted C-C bond cleavage in these transformations. organic-chemistry.orgresearchgate.net

The mechanism of DDQ-mediated reactions, particularly those involving C-H bond functionalization, has been the subject of detailed computational studies. These studies suggest that oxidative C-H cleavage can proceed through a hydride transfer within a charge-transfer complex. nsf.gov Two competing pathways involving hydride transfer to either the oxygen or carbon atom of DDQ have been proposed, with similar activation energies, indicating that both mechanisms should be considered. nsf.gov The reactivity is influenced by the stability of the resulting carbocation intermediate and the degree of charge transfer in the transition states. nsf.gov

DDQ's reactivity is also influenced by the reaction conditions, such as the solvent. It is typically used under anhydrous conditions due to its decomposition in the presence of water. asccollegekolhar.in Charge transfer complexes can form between DDQ and the substrate, which can be visually observed. asccollegekolhar.in

Reductive Dechlorination Mechanisms

Reductive dechlorination is a crucial process involving the removal of chlorine atoms from organic compounds under reducing conditions. This process is particularly relevant in the environmental remediation of chlorinated pollutants. oup.comepa.govwikipedia.org Reductive dechlorination can occur through various mechanisms, including biological and chemical pathways. oup.comepa.govwikipedia.org

In biological systems, certain anaerobic bacteria are capable of coupling the reductive dechlorination of chlorinated aliphatic and aromatic compounds to energy conservation, a process known as dehalorespiration. oup.com These bacteria utilize chlorinated compounds as electron acceptors. epa.govwikipedia.org

Two primary mechanisms have been proposed for the reductive dechlorination of chlorinated ethenes like tetrachloroethene (PCE) and trichloroethene (TCE): β-dichloroelimination and hydrogenolysis. acs.org β-dichloroelimination involves the removal of two chlorine atoms from adjacent carbon atoms, often occurring via direct electron transfer. acs.org Hydrogenolysis involves the replacement of a chlorine atom with a hydrogen atom, which can proceed through electron transfer followed by protonation or reaction with adsorbed atomic hydrogen or hydride. acs.org

Studies on the reductive dechlorination of chlorinated ethenes at zero-valent iron surfaces have provided insights into the mechanisms. Electron-transfer-controlled β-dichloroelimination reactions were found to be kinetically and thermodynamically more favorable at iron sites compared to sulfur sites. acs.org The reactivity can be influenced by the affinity of the chlorinated ethenes for electron transfer and steric hindrance. acs.org

Reductive dechlorination can also proceed via radical mechanisms. Evidence suggests that the reductive dehalogenation of chlorinated propenes mediated by certain enzymes may involve a radical reaction mechanism. nih.gov The formation of side products indicative of adducts from chloropropenyl radicals and reduced electron donors supports this. nih.gov

Chemical reductive dechlorination methods also exist, often employing stoichiometric amounts of reducing agents. wikipedia.org Examples include the use of zero-valent iron, organophosphorus(III) compounds, alkaline earth metals, and zinc for dechlorinating various organic compounds. wikipedia.org Electrochemical reductive dechlorination is another modality, where the cathode transfers electrons to the molecule, leading to the replacement of chlorine atoms with hydrogen. wikipedia.org Hydrodechlorination (HDC), a type of reductive dechlorination using H₂ as the reducing agent over catalysts, is noted for its high reaction rate. wikipedia.org

Table 1: Comparison of Reductive Dechlorination Mechanisms

| Mechanism | Description | Key Features | Examples (Dichloro Compounds) |

| β-Dichloroelimination | Removal of two vicinal chlorine atoms. | Often involves direct electron transfer. | Chlorinated ethenes (e.g., cis- and trans-1,2-dichloroethene). acs.org |

| Hydrogenolysis | Replacement of a chlorine atom by a hydrogen atom. | Can involve electron transfer/protonation or reaction with H atoms/hydride. | Chlorinated ethenes. acs.org |

| Radical Mechanism | Proceeds via radical intermediates. | Supported by detection of radical adducts. | Chlorinated propenes (e.g., 2,3-dichloropropene). nih.gov |

Rearrangement Reactions of Dichlorinated Structures

Rearrangement reactions involve the structural reorganization of atoms within a molecule, leading to the formation of structural isomers. wiley-vch.dewikipedia.org In the context of dichlorinated structures, these rearrangements can significantly alter the position of chlorine atoms or the carbon skeleton. Rearrangement reactions often proceed through intermediates such as carbocations or radicals. masterorganicchemistry.comsolubilityofthings.com

While general rearrangement reactions cover a broad scope of organic chemistry, specific examples involving the rearrangement of dichlorinated structures highlight the influence of the chlorine atoms on the reaction pathway and product distribution. For instance, rearrangements can accompany reactions that involve carbocation intermediates, where a group (such as a hydride or an alkyl group) migrates to the carbocation center, leading to a more stable carbocation. masterorganicchemistry.com If a dichlorinated compound forms a carbocation, a similar migration could occur, potentially shifting a chlorine atom or a group on a chlorinated carbon.

Radical rearrangements are also known, where a radical center can facilitate the migration of an atom or group. rutgers.edu In the context of dichlorinated radicals, a chlorine atom migration is a possibility, leading to a more stable radical species. For example, the radical addition of HBr to 3,3,3-trichloropropene involves the migration of a chlorine atom to yield a more stable dichloromethyl radical intermediate. rutgers.edu While this example involves a trichlorinated species, the principle of chlorine migration to stabilize a radical center is relevant to dichlorinated systems as well.

The Reimer-Tiemann reaction, which involves the ortho-formylation of phenols using chloroform in the presence of a strong base, proceeds through a dichlorocarbene intermediate. wikipedia.orgbyjus.com While not a rearrangement of a dichlorinated structure itself, the formation and reaction of dichlorocarbene highlight the reactivity of this highly electron-deficient species generated from a simple dichlorinated compound (chloroform). The dichlorocarbene reacts with the electron-rich phenoxide, leading to the insertion of the dichloromethyl group and subsequent hydrolysis to the formyl group. wikipedia.orgbyjus.com

Rearrangements can be classified based on the type of migration, such as 1,2-shifts or 1,3-shifts. solubilityofthings.com The specific rearrangement pathway for a dichlorinated structure would depend on the stability of potential intermediates and the reaction conditions.

Electrophilic and Radical Reactions of Dichloro Compounds

Dichloro compounds can participate in both electrophilic and radical reactions, influenced by the electron-withdrawing nature of the chlorine atoms and the presence of reactive centers or functional groups.

Electrophilic substitution can also occur at alpha-carbons to carbonyl groups in the presence of acid or base catalysts, proceeding through enol or enolate intermediates. msu.edu If a carbonyl compound contains a dichlorinated alpha-carbon, electrophilic attack could occur at the enol or enolate carbon.

Radical reactions involve species with unpaired electrons and typically proceed through chain mechanisms involving initiation, propagation, and termination steps. upenn.edulibretexts.org Dichloro compounds can be involved in radical reactions either as reactants or as species that generate radicals.

Free-radical halogenation of alkanes, for instance, involves the substitution of hydrogen atoms by halogen atoms via a radical chain mechanism. upenn.edulibretexts.org If an alkane contains chlorine atoms, further radical chlorination can occur, leading to the formation of more highly chlorinated products, including dichloro compounds or their transformation into trichloro or tetrachloro species. upenn.eduuobasrah.edu.iq The mechanism involves the homolytic cleavage of a halogen molecule to initiate the chain, followed by propagation steps where a halogen radical abstracts a hydrogen atom from the alkane, generating an alkyl radical, which then reacts with a halogen molecule to form the halogenated product and regenerate a halogen radical. upenn.edulibretexts.org

Dichloro compounds can also be involved in radical reactions through the generation of dichloro-containing radicals. For example, the dichloride radical anion (Cl₂•⁻) is a reactive species that can be formed in aqueous solutions containing chloride ions and oxidizing radicals. nih.gov This radical anion can react with organic molecules, often through electron transfer mechanisms. nih.gov

Geminal dichloroalkanes (with two chlorine atoms on the same carbon) can be precursors to carbenes or involved in radical processes. For instance, gem-dichloroalkanes can undergo C-Cl bond cleavage via electron transfer, generating alkyl radicals or carbene equivalents, which can be utilized in reactions like cyclopropanation of alkenes. acs.orgresearchgate.net

Intermediate Formation and Detection in Dichloro Compound Reactions

The study of reaction mechanisms involving dichloro compounds often relies on the identification and characterization of transient intermediates. These intermediates, which can be highly reactive and short-lived, provide crucial insights into the reaction pathways. Intermediates can include carbocations, carbanions, radicals, or other transient species.

In reactions involving DDQ, the formation of charge-transfer complexes and carbocation intermediates has been proposed and studied computationally. rsc.orgnsf.gov The stability and nature of these intermediates play a significant role in determining the reaction outcome and rate.

In reductive dechlorination processes, radical intermediates have been implicated, particularly in the transformation of chlorinated propenes. nih.gov The detection of adducts formed between these radical intermediates and spin traps or electron donors provides evidence for their formation. nih.gov

The Reimer-Tiemann reaction provides a classic example of a reaction proceeding through a highly reactive intermediate, dichlorocarbene, generated from chloroform. wikipedia.orgbyjus.com The mechanism involves the deprotonation of chloroform to form a carbanion, followed by alpha-elimination of chloride to yield the electron-deficient dichlorocarbene. wikipedia.orgbyjus.com

Various analytical techniques are employed to detect and characterize reaction intermediates. Mass spectrometry (MS) is a powerful tool for identifying transient species, particularly when coupled with techniques that allow for rapid analysis of reaction mixtures. rsc.orgnih.gov Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been used to detect short-lived intermediates in solution-phase reactions. rsc.orgresearchgate.net

Radical intermediates, due to their inherent reactivity, are often challenging to detect directly. Spin trapping is a technique used to convert short-lived radicals into more stable species (spin adducts) that can then be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy or MS. acs.org New classes of radical traps have been developed to facilitate the detection of a wider range of radical intermediates by MS. acs.org

The detection and characterization of intermediates, whether ionic or radical, provide critical evidence for proposed reaction mechanisms and help to elucidate the complex transformations that dichloro compounds undergo.

Table 2: Examples of Intermediates in Dichloro Compound Reactions

| Intermediate Type | Description | Relevant Reactions | Detection Methods |

| Carbocation | Species with a positively charged carbon atom. | DDQ-mediated oxidations (e.g., of benzylic/allylic ethers). rsc.orgnsf.gov | Computational studies, spectroscopic methods (less common for transient species). |

| Radical | Species with an unpaired electron. | Reductive dechlorination, radical halogenation, reactions of gem-dichloroalkanes. nih.govupenn.eduacs.org | Spin trapping followed by EPR or MS, potentially direct MS for some species. acs.org |

| Carbene (e.g., Dichlorocarbene) | Neutral, highly reactive species with a divalent carbon atom. | Reimer-Tiemann reaction. wikipedia.orgbyjus.com | Indirect evidence from product analysis, specialized spectroscopic techniques. |

| Charge-Transfer Complex | Association between electron donor and acceptor molecules. | DDQ-mediated reactions. nsf.govasccollegekolhar.in | Spectroscopic methods (e.g., UV-Vis). |

Advanced Spectroscopic and Structural Elucidation of Dichloro Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dichloro Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of dichloro-compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, the chemical environment of specific nuclei, and the three-dimensional arrangement of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common experiments performed. In ¹H NMR, the chemical shift (δ) of a proton is influenced by the electron-withdrawing effect of the chlorine atoms. For example, in 1,1-dichloroethane (B41102), the single proton on the same carbon as the two chlorine atoms (CHCl₂) experiences a significant downfield shift compared to the protons of the methyl group (CH₃) docbrown.info. In contrast, all four protons in 1,2-dichloroethane (B1671644) are chemically equivalent, resulting in a single peak in its ¹H NMR spectrum docbrown.info.

Spin-spin coupling provides further structural insights by revealing the number of neighboring non-equivalent protons. In the high-resolution ¹H NMR spectrum of 1,1-dichloroethane, the CH signal is split into a quartet by the three protons of the adjacent methyl group, while the CH₃ signal is split into a doublet by the single CHCl₂ proton docbrown.info.

For more complex dichloro-compounds, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals and establishing long-range connectivities within the molecule.

Solid-state ³⁵Cl NMR spectroscopy has also emerged as a powerful tool for directly probing the local environment of chlorine atoms in solid dichloro-compounds. The chemical shifts and quadrupolar asymmetry parameters obtained from these spectra can be correlated with the nature of the C-Cl bond and the crystal packing environment researchgate.net.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Key Splitting Patterns |

| 1,1-Dichloroethane | CH₃: ~2.0, CHCl₂: ~5.9 docbrown.info | CH₃: ~30, CHCl₂: ~85 | CH₃: Doublet, CHCl₂: Quartet docbrown.info |

| 1,2-Dichloroethane | CH₂Cl: ~3.7 docbrown.info | CH₂Cl: ~45 | Singlet docbrown.info |

| 1,1,2-Trichloropropane | CH₃: ~1.8, CH₂Cl: ~4.0, CHCl₂: ~6.0 | Not readily available | Complex splitting patterns due to diastereotopic protons |

| Dichloromethane (B109758) | CH₂Cl₂: ~5.3 | CH₂Cl₂: ~54 | Singlet |

Isotopic labeling, particularly with deuterium (²H), is a powerful strategy for elucidating reaction mechanisms involving dichloro-compounds. By selectively replacing hydrogen atoms with deuterium, researchers can track the fate of specific atoms throughout a chemical transformation.

Deuterium NMR (²H NMR) spectroscopy is used to monitor the incorporation and position of deuterium in the products. Since the chemical shifts in ²H NMR are analogous to those in ¹H NMR, the environment of the deuterium label can be readily identified. This technique has been instrumental in studying elimination reactions, rearrangements, and enzymatic transformations of chlorinated hydrocarbons.

For instance, in studies of the dehydrochlorination of dichlorinated alkanes, deuterium labeling can help to distinguish between different mechanistic pathways, such as E1 and E2 eliminations, by observing the stereochemistry of the resulting alkene.

Mass Spectrometry (MS) in Dichloro Compound Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. In the analysis of dichloro-compounds, MS is particularly useful due to the characteristic isotopic pattern of chlorine.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. This is crucial for distinguishing between isomers and compounds with the same nominal mass. For instance, HRMS can differentiate between dichlorobenzene isomers (C₆H₄Cl₂) and other compounds with a nominal mass of 146. researchgate.net

The presence of chlorine atoms in a molecule gives rise to a distinctive isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M, M+2, M+4, etc., peak pattern for molecules containing one, two, or more chlorine atoms. For a dichloro-compound, the relative intensity of the M+2 peak is approximately 65% of the M peak, and the M+4 peak is about 10% of the M peak. This isotopic signature is a powerful diagnostic tool for identifying the presence and number of chlorine atoms in an unknown compound. researchgate.net

| Ion | Relative Intensity (Theoretical) | Relative Intensity (Observed for Dichlorvos) |

| M | 100 | 100 |

| M+2 | 65.3 | 67 |

| M+4 | 10.6 | 12 |

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of ions. uab.edu In an MS/MS experiment, a precursor ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed structural information about the precursor ion. uab.edu

The fragmentation of dichloro-compounds in MS often involves the loss of chlorine atoms or HCl molecules. nih.gov For example, the electron impact mass spectra of some dichloro-substituted benzodithiophene and dithienothiophene derivatives show dominant peaks formed by the cleavage of C-N bonds, followed by further fragmentation. nih.gov In the case of 1,2-dichloroethane, fragmentation can lead to the formation of ions such as [C₂H₄Cl]⁺ and [C₂H₃]⁺. docbrown.info The study of these fragmentation patterns is crucial for the structural characterization of unknown dichloro-compounds and for understanding their gas-phase ion chemistry. wikipedia.orgchemguide.co.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The C-Cl stretching vibrations in dichloro-compounds typically appear in the fingerprint region of the IR and Raman spectra, generally between 850 and 550 cm⁻¹. researchgate.netorgchemboulder.com The exact position of these bands depends on the substitution pattern and the conformation of the molecule. For example, in the infrared spectrum of 1,2-dichloroethane, C-Cl stretching vibrations are observed in the range of 800 to 580 cm⁻¹. docbrown.info Similarly, for 1,1-dichloroethane, these vibrations are also found in the 800 to 580 cm⁻¹ region. docbrown.info

Other characteristic vibrations include C-H stretching and bending modes. The C-H stretching vibrations for the alkyl groups in dichloroalkanes typically occur between 2975 and 2845 cm⁻¹. docbrown.infodocbrown.info

In Raman spectroscopy, the symmetric vibrations are often more intense, while in IR spectroscopy, the vibrations that cause a change in the dipole moment are more prominent. For centrosymmetric molecules like trans-1,2-dichloroethane, the rule of mutual exclusion applies, meaning that vibrations that are Raman active are IR inactive, and vice versa. This provides valuable information about the molecular symmetry.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretch | 2845 - 2975 docbrown.infodocbrown.info | IR, Raman |

| C-H Bend | 1340 - 1470 docbrown.info | IR, Raman |

| C-C Stretch | 900 - 1200 | IR, Raman |

| C-Cl Stretch | 550 - 850 researchgate.netorgchemboulder.com | IR, Raman |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com Single-crystal X-ray diffraction provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.edu

For dichloro-compounds, X-ray crystallography can reveal how the molecules pack in the crystal lattice and the nature of any intermolecular interactions, such as halogen bonding or dipole-dipole interactions. This information is crucial for understanding the physical properties of the solid, such as melting point and solubility.

Crystallographic Analysis of Dichloro-Metal Complexes

Several dichloro-metal complexes have been characterized using X-ray crystallography, revealing a variety of coordination environments and structural motifs. For instance, a μ-dichloro-bridged tetranuclear Cu(II) bis(salamo)-type complex, [Cu4(HL)2Cl2(μ2-Cl)2]·6MeOH, was synthesized and its structure elucidated. researchgate.net The analysis revealed a centrosymmetric structure where the copper atoms exhibit different coordination geometries. researchgate.net

In another example, the crystal structure of 4,5-dichloro-1,3-diethyl-imidazolylidene trifluoromethyl gold(I) was determined. nih.gov The gold(I) center is coordinated to the dichlorinated imidazolylidene ligand and a trifluoromethyl group. nih.gov Crystallographic analysis of dichloro(phthalocyaninato)titanium(IV) has also been reported, providing insight into its molecular structure. acs.org

The coordination chemistry of first-row transition metals with dichloro ligands often shows diverse geometries. For example, dichloro(1,10-phenanthroline)zinc(II) adopts a tetrahedral coordination geometry around the zinc center. acs.org Similarly, complexes of Cu(II), Co(II), and Fe(II) with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate have been studied, with their crystal structures determined by X-ray diffraction, revealing octahedral and tetrahedral systems. jocpr.com

The structural parameters obtained from crystallographic studies are fundamental for establishing structure-property relationships in these complexes. chemijournal.com

Table 1: Selected Crystallographic Data for Dichloro-Metal Complexes

| Compound | Metal Center | Coordination Geometry | Crystal System | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| [Cu4(HL)2Cl2(μ2-Cl)2]·6MeOH | Cu(II) | Penta-coordinated | Monoclinic | - | researchgate.net |

| 4,5-dichloro-1,3-diethyl-imidazolylidene trifluoromethyl gold(I) | Au(I) | Linear (expected) | - | Au1–C1: 2.052 - 2.066 | nih.gov |

| bis[(1E,1E)–benzyl(1–(4–chlorophenyl)ethylidene)carbonhydrazono-dithioate]copper(II) | Cu(II) | Tetrahedrally distorted square planar | Triclinic | - | mdpi.com |

Polymorphism in Dichlorinated Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. uc.ptbgu.ac.il This phenomenon is of significant interest in materials science and pharmaceuticals as different polymorphs of the same compound can exhibit distinct physical and chemical properties. bgu.ac.il In dichlorinated organic compounds, polymorphism can arise from different packing arrangements of the molecules in the crystal lattice or from the presence of different molecular conformations (conformational polymorphism). uc.ptnih.gov

The existence of polymorphism in an organic compound can be confirmed through techniques like single-crystal X-ray crystallography and differential scanning calorimetry. researchgate.net For example, 2'-chloro-4-methoxy-3-nitro benzil, a dichlorinated organic compound, has been shown to exhibit polymorphism. researchgate.net Two polymorphic forms were obtained by recrystallization from different solvents (acetone/chloroform (B151607) and ethanol). researchgate.net X-ray crystallography confirmed that one polymorph crystallizes in the triclinic P-1 space group, while the other adopts a monoclinic P21/c space group. researchgate.net This difference in crystal packing is a clear indication of polymorphism.

The study of dichlorophenol isomers, while not strictly an example of polymorphism as they are different chemical compounds, illustrates how minor changes in the position of the chloro substituents can lead to different crystal structures. wikipedia.orgresearchgate.net There are six positional isomers of dichlorophenol, each with a unique arrangement of chlorine atoms on the phenol (B47542) ring. wikipedia.org These structural differences influence their physical properties and how they pack in the solid state.

The investigation into the polymorphic behavior of organic compounds is crucial for understanding structure-property relationships. bgu.ac.il The ability to control the crystallization process to obtain a specific polymorph is a key aspect of materials design. bgu.ac.il

Table 2: Polymorphic Forms of a Dichlorinated Organic Compound

| Compound | Solvent for Recrystallization | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 2'-chloro-4-methoxy-3-nitro benzil (Form 1) | Acetone (B3395972)/Chloroform | Triclinic | P-1 | researchgate.net |

UV-Visible Spectroscopy for Electronic Structure Probing

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. msu.eduslideshare.net This absorption of energy corresponds to the promotion of electrons from a ground state to a higher energy or excited state. msu.eduslideshare.net For organic molecules containing chromophores, such as conjugated π-systems, UV-Vis spectroscopy provides valuable information about their electronic structure. shimadzu.comlibretexts.org

In dichloro compounds, the presence of the benzene (B151609) ring and non-bonding electrons on the chlorine atoms gives rise to characteristic electronic transitions, primarily π → π* and n → π* transitions. The position of the absorption maximum (λmax) and the molar absorptivity are sensitive to the molecular structure.

For instance, the UV absorption spectra of ortho- and para-dichlorobenzene vapors have been studied in detail. aip.org The o-dichlorobenzene spectrum shows a 0-0 band (the transition from the lowest vibrational level of the ground electronic state to the lowest vibrational level of the excited electronic state) at 36232 cm⁻¹, while the p-dichlorobenzene spectrum has its 0-0 band at 35750 cm⁻¹. aip.org The vibrational analysis of these spectra helps in assigning the fundamental frequencies in the excited electronic state. aip.org

The electronic structure and UV-Vis absorption spectrum of the metal complex dichloride-bis(5,7-dichloroquinolin-8-olato)tin(IV) have been investigated using computational methods. optica.org The calculated spectrum helps in understanding the electronic transitions between molecular orbitals. optica.org The solvent can also influence the absorption spectrum; for example, the UV-Vis spectrum of a polymer in dichlorobenzene solution shows an absorption maximum around 428 nm. researchgate.net

The relationship between the extent of conjugation and the absorption wavelength is well-established; larger conjugated systems tend to absorb at longer wavelengths. shimadzu.com Functional groups, such as the chloro group, can also influence the absorption peaks. shimadzu.com

Table 3: UV-Visible Absorption Data for Selected Dichloro Compounds

| Compound | Solvent/Phase | λmax (nm) | Transition Type (if specified) | Reference |

|---|---|---|---|---|

| ortho-Dichlorobenzene | Vapor | ~276 (from 36232 cm⁻¹) | - | aip.org |

| para-Dichlorobenzene | Vapor | ~280 (from 35750 cm⁻¹) | - | aip.org |

| Poly(3-Phenylthiophene) | Dichlorobenzene | 428 | - | researchgate.net |

Theoretical and Computational Chemistry of Dichloro Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the electronic structure and reactivity of molecules. By solving the electronic Schrödinger equation, or approximations thereof, these methods can provide detailed information about molecular orbitals, electron density distribution, and energy levels, which are directly related to a compound's chemical behavior. epfl.ch For dichloro compounds, quantum chemical calculations help elucidate how the presence of chlorine atoms influences the electronic landscape and, consequently, the reactivity of the molecule. researchgate.net

Density Functional Theory (DFT) Applications in Dichloro Chemistry

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency. scielo.org.mx DFT has been extensively applied to study various dichloro compounds, providing insights into their optimized molecular geometries, vibrational frequencies, atomic charges, dipole moments, and thermodynamic parameters. researchgate.netresearchgate.net For instance, DFT calculations have been used to characterize the electronic structure and reactivity of dichlorophenyl arsine compounds and dichlorinated cyclopropanes. researchgate.netappleacademicpress.comroutledge.comresearchgate.net

DFT studies have also been instrumental in understanding the electronic properties of dichloro-substituted molecules in different environments, including the gas phase and in the presence of solvents. scielo.org.mxrsc.org For example, DFT calculations with solvent correction models have been employed to predict structural features of cyclometalated palladium complexes in dichloroethane. rsc.org Furthermore, DFT has been applied to investigate the electronic structure of metal-molecule junctions involving dichlorobenzene derivatives, providing insights into their electron transport properties. rasayanjournal.co.inresearchgate.net

The application of DFT extends to the study of chemical reactivity by analyzing parameters such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and various global and local reactivity descriptors. scielo.org.mxmdpi.comresearchgate.net These descriptors help predict reactive sites and potential reaction pathways in dichloro-containing molecules. mdpi.comresearchgate.net

Ab Initio Methods for Dichloro Compound Properties

Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous approach to calculate molecular properties. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to determine optimized geometries, vibrational frequencies, and electronic properties of dichloro compounds. researchgate.netresearchgate.netresearchgate.netacs.org

Studies utilizing ab initio calculations have investigated the structural and electronic properties of various dichlorinated systems, including dichlorobenzene isomers and dichloropyrimidine. researchgate.netacs.orgdiva-portal.org These calculations can provide accurate structural parameters that can be compared with experimental data, such as those obtained from gas-phase electron diffraction. acs.org Ab initio methods are also used to calculate spectroscopic properties, such as vibrational spectra and parameters related to nuclear quadrupole resonance, aiding in the assignment of experimental data and prediction of molecular conformations. researchgate.netresearchgate.netdiva-portal.orgrsc.org

In the context of reactivity, ab initio calculations can provide insights into bond dissociation energies and the energetics of elementary reaction steps involving dichloro compounds. acs.org

Modeling Reaction Pathways and Transition States

Computational modeling is essential for understanding how chemical reactions involving dichloro compounds occur, including the identification of reaction pathways and the characterization of transition states. mdpi.comnih.gov By mapping the potential energy surface, computational methods can reveal the minimum energy paths connecting reactants and products, as well as the transition states that represent the highest energy points along these paths. nih.govrsc.org

Computational Prediction of Reaction Mechanisms and Energy Barriers

Computational methods, particularly DFT, are widely used to predict reaction mechanisms and calculate the energy barriers associated with each step. mdpi.comresearchgate.netrsc.org This allows researchers to understand the feasibility and kinetics of different reaction pathways. For dichloro compounds, computational studies have investigated various reactions, including hydrodechlorination, addition reactions, and reactions involving radical species. researchgate.netresearchgate.netacs.orgnih.govscirp.orgosti.govnih.govresearchgate.net

For example, DFT calculations have been employed to study the hydrodechlorination of 1,2-dichloroethane (B1671644) on metal surfaces, identifying key intermediates and reaction pathways. osti.govresearchgate.net Computational studies have also explored the mechanisms of reactions involving dichlorocarbene (B158193) addition to unsaturated systems, determining whether they proceed via concerted or stepwise mechanisms and calculating the associated energy barriers. researchgate.net The prediction of energy barriers is crucial for understanding reaction rates and selectivity. rsc.orgresearchgate.net

Computational modeling can also provide insights into the influence of catalysts and the reaction environment on the reaction mechanism and energy barriers. rsc.orgosti.govresearchgate.netscielo.br

Simulating Isomerization Pathways

Computational simulations are valuable for studying isomerization processes in dichloro compounds, where molecules rearrange to form different structural isomers. core.ac.ukresearchgate.netresearchgate.netacs.org These simulations can help identify possible isomerization pathways and the energy barriers separating the isomers. researchgate.netresearchgate.net

Studies have used computational methods to simulate isomerization pathways in dichlorinated molecules, such as dichloroethylene. researchgate.net These simulations can provide details about the molecular rearrangements that occur during isomerization and the transition states involved. researchgate.net Computational approaches can also be used to investigate the relative stabilities of different isomers and the conditions under which isomerization is likely to occur. researchgate.net

For instance, computational studies on perchlorohexatrienes, which contain multiple dichloro-substituted carbon atoms, have explored thermal isomerization pathways and the intermediates involved. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis studies the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. mun.ca For dichloro compounds, the presence of chlorine atoms can influence the preferred conformations due to steric and electronic effects. Computational methods, including both quantum mechanics and molecular mechanics, are used to explore the conformational space of dichloro molecules and determine the relative energies and populations of different conformers. scielo.org.mxresearchgate.netmun.caacs.orgconicet.gov.ar

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, allowing for the exploration of conformational changes and the dynamics of interactions. mun.caacs.orgnih.gov MD simulations can be used to sample the conformational space of dichloro compounds, especially for larger or flexible molecules, and to understand how temperature, solvent, and intermolecular interactions affect conformational preferences. acs.orgacs.org